molecular formula C11H18O4 B1586936 Diethyl 1,2-cyclopentanedicarboxylate CAS No. 90474-13-8

Diethyl 1,2-cyclopentanedicarboxylate

Cat. No.: B1586936
CAS No.: 90474-13-8
M. Wt: 214.26 g/mol
InChI Key: YLRALQSVMCXBSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 1,2-cyclopentanedicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derivative of cyclopentanedicarboxylic acid, characterized by the presence of two ethyl ester groups attached to a cyclopentane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl 1,2-cyclopentanedicarboxylate can be synthesized through several methods. One common approach involves the hydrogenation of diethyl 4-oxo-1,2-cyclopentanedicarboxylate. The reaction is typically carried out in a hydrogenation reactor using 1,4-dioxane as a solvent, with Raney nickel and H-ZSM-5 as hydrogenation catalysts. The reaction conditions include a temperature range of 120°C to 180°C and a pressure of 1 to 3.1 MPa. The process yields the desired compound with a high molar yield .

Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures efficient production with high purity and yield. The catalysts and solvents used are often recycled to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: Diethyl 1,2-cyclopentanedicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.

Major Products:

    Oxidation: Cyclopentanedicarboxylic acid derivatives.

    Reduction: Diethyl 1,2-cyclopentanediol.

    Substitution: Various substituted cyclopentane derivatives depending on the reagents used.

Scientific Research Applications

Diethyl 1,2-cyclopentanedicarboxylate finds applications in several scientific research areas:

Mechanism of Action

The mechanism of action of diethyl 1,2-cyclopentanedicarboxylate involves its interaction with specific molecular targets. The ester groups can undergo hydrolysis to release cyclopentanedicarboxylic acid, which can then participate in various biochemical pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes and receptors in biological systems .

Comparison with Similar Compounds

  • Diethyl 1,1-cyclopentanedicarboxylate
  • Diethyl 1,2-cyclohexanedicarboxylate
  • Diethyl succinate

Comparison: Diethyl 1,2-cyclopentanedicarboxylate is unique due to its specific ring structure and the position of the ester groups. Compared to diethyl 1,1-cyclopentanedicarboxylate, it has different reactivity and steric properties. Diethyl 1,2-cyclohexanedicarboxylate, with a six-membered ring, exhibits different conformational behavior and reactivity. Diethyl succinate, a linear diester, lacks the ring strain and unique properties associated with the cyclopentane ring .

Biological Activity

Diethyl 1,2-cyclopentanedicarboxylate (DECPD) is an organic compound with the molecular formula C11_{11}H18_{18}O4_4 and is classified as a diester of cyclopentane-1,2-dicarboxylic acid. Its biological activity has garnered interest in various fields, including pharmacology and organic chemistry, due to its potential therapeutic applications and chemical properties.

DECPD can be synthesized through several methods, primarily involving the esterification of cyclopentanedicarboxylic acid derivatives. The synthesis is often characterized by high yields and selectivity, which can be achieved using various reagents and conditions. For instance, a notable method involves the use of diethyl malonate and 1,3-dibromopropane to yield trans-cyclopentane-1,2-dicarboxylic acid, which can subsequently be converted into DECPD through esterification processes .

Biological Activity

The biological activity of DECPD has been explored in several studies, focusing on its pharmacological effects and potential therapeutic uses. Key findings include:

  • Antimicrobial Properties : DECPD has shown significant antimicrobial activity against various bacterial strains. Studies indicate that it exhibits a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
  • Anti-inflammatory Effects : Research has demonstrated that DECPD can modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases. The compound appears to inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory conditions .
  • Cytotoxicity : Some studies have reported on the cytotoxic effects of DECPD on cancer cell lines. The compound has been shown to induce apoptosis in specific cancer cells, indicating its potential as an anticancer agent. The mechanisms underlying this effect are still under investigation but may involve the activation of intrinsic apoptotic pathways .

Case Studies

  • Antimicrobial Study : A study evaluated DECPD's efficacy against Gram-positive and Gram-negative bacteria. The results indicated that DECPD had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics used in clinical settings, suggesting its potential as a novel antimicrobial agent .
  • Anti-inflammatory Research : In vitro experiments demonstrated that DECPD reduced the expression of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS). This effect was attributed to the inhibition of NF-kB signaling pathways .
  • Cytotoxicity Assessment : In a study involving human cancer cell lines (e.g., HeLa and MCF-7), DECPD exhibited dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptotic cells upon treatment with DECPD compared to untreated controls .

Safety and Toxicity

The safety profile of DECPD has been assessed in various studies. While it shows promising biological activity, preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells. Therefore, further investigations are required to establish safe dosage ranges for potential therapeutic applications.

Properties

IUPAC Name

diethyl cyclopentane-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLRALQSVMCXBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC1C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20920372
Record name Diethyl cyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90474-13-8
Record name 1,2-Diethyl 1,2-cyclopentanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=90474-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl 1,2-cyclopentanedicarboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090474138
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl cyclopentane-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20920372
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 1,2-cyclopentanedicarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.083.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Diethyl 1,2-cyclopentanedicarboxylate
Reactant of Route 2
Diethyl 1,2-cyclopentanedicarboxylate
Reactant of Route 3
Diethyl 1,2-cyclopentanedicarboxylate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
Diethyl 1,2-cyclopentanedicarboxylate
Reactant of Route 5
Reactant of Route 5
Diethyl 1,2-cyclopentanedicarboxylate
Reactant of Route 6
Diethyl 1,2-cyclopentanedicarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.